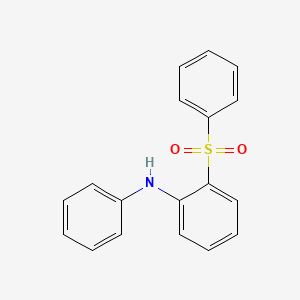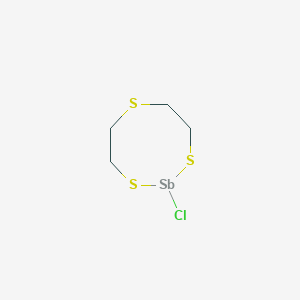
2-Chloro-1,3,6,2-trithiastibocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3,6,2-trithiastibocane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of chlorine, sulfur, and antimony atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,6,2-trithiastibocane typically involves the reaction of antimony trichloride with sulfur-containing ligands under controlled conditions. One common method includes the use of thiol ligands in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3,6,2-trithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Chlorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,6,2-trithiastibocane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoantimony compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Chloro-1,3,6,2-trithiastibocane exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its activity is often attributed to the presence of antimony, which can interact with thiol groups in proteins and enzymes, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another organochlorine compound with different applications and properties.
2-Chloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-Chloro-1,3,6,2-trithiastibocane is unique due to the presence of antimony and sulfur atoms, which impart distinct chemical reactivity and potential applications not commonly found in other similar compounds. Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
53158-72-8 |
|---|---|
Molekularformel |
C4H8ClS3Sb |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
2-chloro-1,3,6,2-trithiastibocane |
InChI |
InChI=1S/C4H10S3.ClH.Sb/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q;;+3/p-3 |
InChI-Schlüssel |
DBXCSGUWRPANPJ-UHFFFAOYSA-K |
Kanonische SMILES |
C1CS[Sb](SCCS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
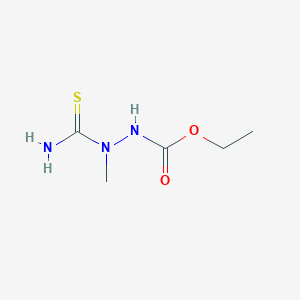

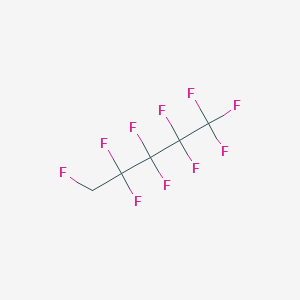
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
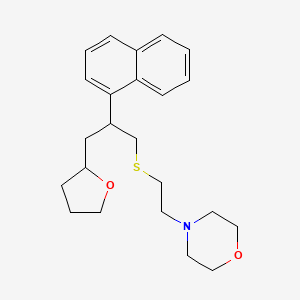
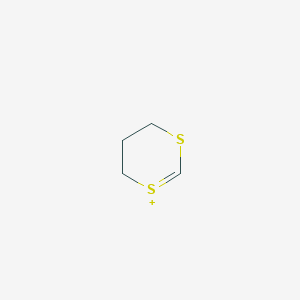

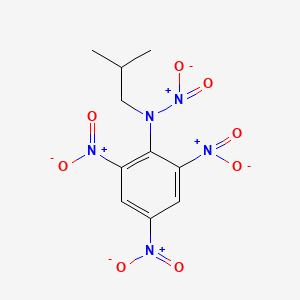
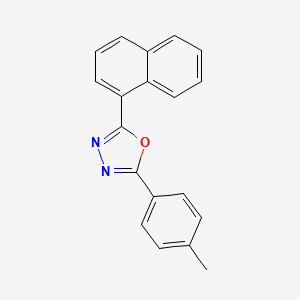

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
